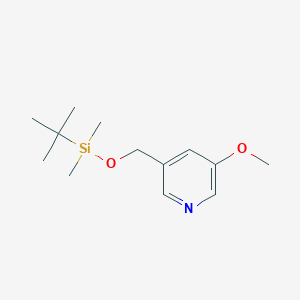
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine
概要
説明
The compound “3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine” contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a methoxy group (-OCH3) attached to the 5-position of the pyridine ring. The 3-position of the pyridine ring is attached to a tert-butyldimethylsilyloxy group via a methylene (-CH2-) spacer .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, the ether linkage of the methoxy group, and the bulky TBS protecting group. The presence of the nitrogen in the pyridine ring and the oxygen in the ether linkage would create regions of high electron density .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the pyridine ring and the methoxy group. Pyridine is nucleophilic and can undergo electrophilic substitution reactions. The methoxy group may undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine ring might contribute to its basicity, while the ether groups might influence its polarity and solubility .科学的研究の応用
Diagnostic Method Development
Research has shown the application of tert-butyldimethylsilyl derivatives in developing capillary gas-chromatographic methods for the quantitative determination of various metabolites in urine. This approach is crucial for diagnosing and monitoring patients with functional tumors and other conditions related to metabolism disorders. The method's relevance extends to pharmacokinetic studies of administered aromatic amino acids, highlighting its significance in medical research and diagnostics (Muskiet et al., 1981).
Synthesis of Complex Organic Molecules
The tert-butyldimethylsilyloxy group is instrumental in synthesizing complex organic molecules. For example, it is used in preparing the N‐Acetylglucosaminidase Inhibitor 1‐Acetamido‐1,2,5‐trideoxy‐2,5‐imino‐D‐glucitol, showcasing its role in synthesizing biologically active compounds with potential therapeutic applications (Schumacher-Wandersleb et al., 1994).
Pharmaceutical Research
In pharmaceutical research, tert-butyldimethylsilyl derivatives are used in the synthesis of inhibitors, such as FLAP inhibitors, which play a significant role in treating inflammatory diseases. The development of potent, orally available inhibitors demonstrates the utility of these chemical groups in enhancing drug properties and efficacy, further contributing to advancements in therapeutic interventions (Stock et al., 2011).
Anticancer Activity and DNA Interaction
The modification of molecules with tert-butyldimethylsilyloxy groups has been explored in the context of developing compounds with anticancer activity. Such modifications can influence a compound's ability to bind DNA and proteins, affecting their biological activity and potential as cancer therapies. Research in this area highlights the importance of structural modifications in designing more effective anticancer agents (Mukhopadhyay et al., 2017).
Photophysical Properties and Material Science
In material science, the incorporation of tert-butyldimethylsilyloxy groups into molecular structures has been shown to influence photophysical properties, such as fluorescence. This has implications for developing new materials with specific optical properties for applications in sensing, imaging, and electronic devices. The research demonstrates the role of chemical modifications in tuning the photophysical characteristics of organic compounds (Matsui et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl-[(5-methoxypyridin-3-yl)methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-10-11-7-12(15-4)9-14-8-11/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZNOAMEUXEYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670126 | |
| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine | |
CAS RN |
1045855-62-6 | |
| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Aminomethyl)piperidin-1-yl]acetamide](/img/structure/B1519580.png)
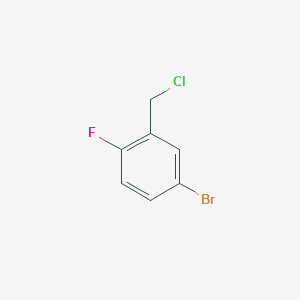
![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)
![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)
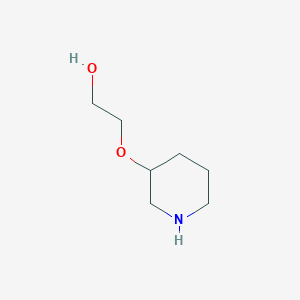

![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)
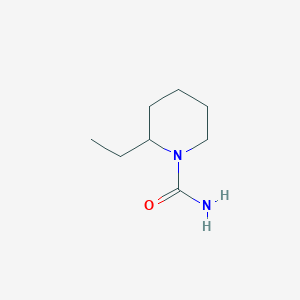
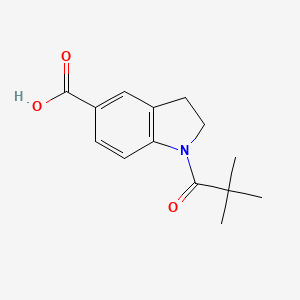
![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)

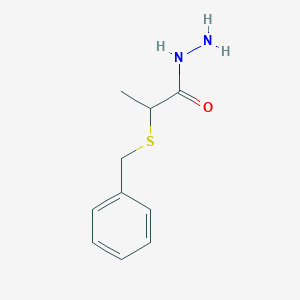
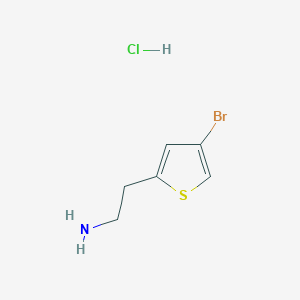
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)